[7-(3-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethylthiophen-2-yl)methanone
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Overview
Description
7-(3-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorophenyl group, a trifluoromethyl group, and an ethylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl, trifluoromethyl, and ethylthiophenyl groups. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and thiophenylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(3-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 7-(3-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising compound for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics, such as increased durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 7-(3-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic benefits. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(3-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone include other triazolopyrimidines with different substituents, such as:
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate
- Various sulfur-containing triazolopyrimidines
Uniqueness
The uniqueness of 7-(3-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14ClF3N4OS |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
[7-(3-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(5-ethylthiophen-2-yl)methanone |
InChI |
InChI=1S/C19H14ClF3N4OS/c1-2-12-6-7-13(29-12)16(28)14-15(10-4-3-5-11(20)8-10)27-18(24-9-25-27)26-17(14)19(21,22)23/h3-9,15H,2H2,1H3,(H,24,25,26) |
InChI Key |
MAMDDIANZMUKQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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